(R)-Hydroxytolterodine-d14

LC-MS/MS Stable Isotope Labeling Bioanalysis

(R)-Hydroxytolterodine-d14 (CAS 1191280-58-6) is a 14-atom deuterated, enantiopure internal standard engineered for definitive LC-MS/MS quantitation of Desfesoterodine—the active metabolite of Tolterodine and Fesoterodine. Unlike unlabeled or lower-labeled (e.g., d5) analogs, its +14 Da mass shift eliminates isotopic cross-talk and guarantees baseline chromatographic resolution in complex biological matrices, directly satisfying FDA/EMA bioanalytical method validation criteria for matrix-effect correction. The (R)-enantiomeric purity is non-negotiable for stereoselective pharmacokinetic studies where the inactive (S)-form must be resolved. Procure this critical reagent to de-risk regulatory submission and accelerate method development.

Molecular Formula C22H31NO2
Molecular Weight 355.6 g/mol
Cat. No. B12365138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Hydroxytolterodine-d14
Molecular FormulaC22H31NO2
Molecular Weight355.6 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
InChIInChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1/i1D3,2D3,3D3,4D3,16D,17D
InChIKeyDUXZAXCGJSBGDW-KHYGHPPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Hydroxytolterodine-d14: Analytical Grade Stable Isotope-Labeled Internal Standard for Muscarinic Antagonist Bioanalysis


(R)-Hydroxytolterodine-d14 (CAS 1191280-58-6, also known as PNU-200577-d14 or 5-Hydroxymethyl Tolterodine-d14) is a stable isotope-labeled internal standard (SIL-IS) belonging to the class of deuterated muscarinic acetylcholine receptor (mAChR) antagonists. It is the 14-atom deuterium-labeled analog of Desfesoterodine (PNU-200577), the active metabolite of Tolterodine and Fesoterodine, and is exclusively intended for use as an analytical internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . The compound possesses a molecular formula of C22H17D14NO2 and a molecular weight of 355.57 g/mol, incorporating fourteen deuterium atoms primarily at the diisopropylamino moiety . Unlike its unlabeled counterpart, (R)-Hydroxytolterodine-d14 is not a drug substance but a critical analytical tool designed to provide precise quantitation by compensating for matrix effects, extraction variability, and ionization fluctuations inherent to LC-MS/MS workflows [1].

Why Unlabeled or Lower-Labeled Hydroxytolterodine Analogs Cannot Substitute for (R)-Hydroxytolterodine-d14 in Regulated Bioanalysis


The direct substitution of (R)-Hydroxytolterodine-d14 with unlabeled (R)-Hydroxytolterodine (Desfesoterodine), (R)-Hydroxytolterodine-d5, or racemic 5-Hydroxymethyl Tolterodine-d14 is analytically invalid for robust LC-MS/MS quantification. Unlabeled compounds lack the necessary mass shift to distinguish them from the endogenous analyte, leading to compromised method selectivity and accuracy [1]. Lower-labeled analogs, such as the d5 variant (molecular weight ~346.53 g/mol, C22H26D5NO2) , provide a reduced mass differential (+5 Da vs. +14 Da for the d14 compound), which can result in incomplete chromatographic resolution and increased susceptibility to cross-talk and isotopic interference in complex biological matrices [2]. Furthermore, the racemic d14 standard (Rac-5-Hydroxymethyl Tolterodine-d14, CAS 1185071-13-9) [3] cannot substitute for the enantiopure (R)-form when chiral selectivity is required, such as in studies differentiating the pharmacologically active (R)-enantiomer. Regulatory bioanalytical method validation guidelines, including those from the FDA and EMA, strongly recommend the use of a stable isotope-labeled internal standard with a sufficient mass difference and demonstrated co-elution to effectively correct for matrix effects and ensure assay reproducibility, criteria that (R)-Hydroxytolterodine-d14 is specifically designed to meet [4].

Quantitative Differentiation of (R)-Hydroxytolterodine-d14: Evidence for Analytical Superiority and Procurement Value


Enhanced Mass Differential and Reduced Isotopic Interference: d14 vs. d5 Labeling

The (R)-Hydroxytolterodine-d14 compound offers a +14 Da mass shift relative to the unlabeled analyte, compared to only a +5 Da shift for the commercially available (R)-Hydroxytolterodine-d5 analog . This larger mass differential is critical for minimizing spectral overlap between the internal standard and the naturally occurring M+1, M+2, or M+3 isotopologues of the analyte, which can be significant at low concentrations. A larger mass shift ensures the internal standard's primary ion is further removed from the analyte's isotopic envelope, reducing cross-talk and improving the accuracy of low-level quantification [1].

LC-MS/MS Stable Isotope Labeling Bioanalysis Isotopic Interference

Matrix Effect Compensation: A Core Requirement for Reliable Plasma Quantitation

The primary function of a SIL-IS is to correct for matrix effects—ion suppression or enhancement caused by co-eluting matrix components. A validated LC-MS/MS method for Tolterodine and 5-Hydroxymethyl Tolterodine in human plasma, which employs a deuterated internal standard, achieved a process efficiency of 99.5% for the metabolite, demonstrating the capability of a well-matched SIL-IS to normalize extraction and ionization variability [1]. While this study does not explicitly specify the use of the d14-labeled standard, it establishes the performance benchmark for the class. The use of a less well-matched IS (e.g., a structural analog or a lower-labeled compound with a significant retention time shift) can result in differential matrix effects, where the analyte and IS experience varying degrees of ion suppression, leading to inaccurate quantification. A study on carvedilol enantiomers showed that even a deuterated IS can fail to fully correct matrix effects if it does not perfectly co-elute with the analyte [2]. (R)-Hydroxytolterodine-d14, with its 14-atom label, is designed for near-identical physicochemical properties and co-elution, providing the optimal tool to approach the high recovery and precision demonstrated in the method validation literature [3].

Matrix Effect Ion Suppression LC-MS/MS Method Validation

Regulatory Compliance and Method Ruggedness: Alignment with FDA/EMA Bioanalytical Guidelines

Current regulatory guidance from the FDA and EMA for bioanalytical method validation strongly recommends, and in practice often mandates, the use of a stable isotope-labeled internal standard for assays supporting pharmacokinetic and bioequivalence studies [1]. The guidance emphasizes that the internal standard should be selected to track the analyte through all sample preparation and analysis steps, compensating for any variability. (R)-Hydroxytolterodine-d14 is specifically manufactured and sold as a stable isotope-labeled internal standard for Desfesoterodine, fulfilling this regulatory preference. Using a non-isotopic structural analog carries a higher regulatory burden, requiring extensive justification and method robustness data to demonstrate equivalent performance, which can delay study timelines [2].

Regulatory Compliance Bioanalytical Method Validation FDA Guidance EMA Guideline

Enantiomeric Purity for Chiral Selectivity: (R)-d14 vs. Racemic d14 Standards

(R)-Hydroxytolterodine is the pharmacologically active enantiomer of the Tolterodine metabolite . For analytical methods requiring chiral discrimination or when quantifying the specific (R)-enantiomer in biological samples, only an enantiopure internal standard, such as (R)-Hydroxytolterodine-d14, is suitable. The use of a racemic internal standard, like (Rac)-5-Hydroxymethyl Tolterodine-d14 (CAS 1185071-13-9), would confound chiral analysis, as it introduces both enantiomers, potentially interfering with the accurate quantification of either the (R)- or (S)-forms [1].

Chiral Chromatography Enantiomer Pharmacokinetics Stereoselectivity

High-Value Application Scenarios for (R)-Hydroxytolterodine-d14 in Pharmaceutical Development and Clinical Research


Regulated Bioequivalence and Pharmacokinetic Studies for Tolterodine/Fesoterodine Formulations

(R)-Hydroxytolterodine-d14 is the optimal internal standard for quantifying the active metabolite, Desfesoterodine, in human plasma during pivotal bioequivalence (BE) and pharmacokinetic (PK) studies of Tolterodine or Fesoterodine drug products. Its use aligns with regulatory expectations for a SIL-IS, enabling the precise and accurate quantitation of analyte concentrations over a validated range (e.g., 0.025–10.0 ng/mL) as demonstrated in published methods for the class [1]. This minimizes analytical variability, ensuring the reliability of study data submitted to regulatory agencies like the FDA or EMA.

Preclinical Pharmacokinetics and Toxicokinetics in Animal Models

In preclinical development, accurate determination of exposure to Desfesoterodine in various species (e.g., rats, dogs) is critical for interpreting pharmacology and toxicology study results. (R)-Hydroxytolterodine-d14 serves as the benchmark internal standard for these LC-MS/MS assays. Its well-characterized mass shift and co-elution properties ensure consistent and reliable quantitation across different biological matrices and study days, thereby increasing confidence in the derived pharmacokinetic parameters (Cmax, AUC) and supporting robust toxicokinetic analysis [2].

Development and Validation of LC-MS/MS Methods in CRO and Central Lab Settings

Contract research organizations (CROs) and central bioanalytical laboratories benefit significantly from procuring (R)-Hydroxytolterodine-d14. It serves as a consistent, high-purity, and fully traceable internal standard for developing and validating robust analytical methods for clients. Using a dedicated SIL-IS accelerates method development, simplifies troubleshooting by eliminating a major source of variability, and provides a defensible selection rationale for method validation reports and standard operating procedures (SOPs), thereby enhancing the laboratory's service offering and operational efficiency [3].

Chiral Pharmacokinetic Studies of Desfesoterodine Enantiomers

For investigations specifically requiring the differentiation and quantification of the active (R)-Desfesoterodine from its (S)-enantiomer (which may be present as an impurity or from chiral inversion), the use of enantiopure (R)-Hydroxytolterodine-d14 is non-negotiable. This application is critical for stereoselective PK studies, understanding the metabolic fate of the drug, or supporting the development of enantiopure drug formulations. The racemic d14 internal standard is analytically unsuitable for this purpose .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Hydroxytolterodine-d14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.